Methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate
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Overview
Description
Methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate is a complex organic compound that features a benzothiazole ring and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate typically involves multiple steps. The reaction conditions often require the use of strong Lewis acids or amine salts to generate the highly reactive hydrazoic acid in situ .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the tetrazole moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted benzothiazole or tetrazole derivatives.
Scientific Research Applications
Methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate has several scientific research applications:
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of Methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes or receptors, modulating their activity. The tetrazole moiety can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and stability . These interactions can lead to the modulation of specific signaling pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyltetrazol-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide: This compound shares the tetrazole moiety and has similar applications in medicinal chemistry.
1,3-bis(1-methyltetrazol-5-yl)triaz-1-ene: Another tetrazole derivative with applications in materials science and medicinal chemistry.
Uniqueness
Methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate is unique due to its combination of a benzothiazole ring and a tetrazole moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3S3/c1-20-13(17-18-19-20)24-6-11(21)15-8-3-4-9-10(5-8)26-14(16-9)25-7-12(22)23-2/h3-5H,6-7H2,1-2H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJBLGIBTBJBEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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